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molecular formula C15H9F6NO2 B8717038 N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide

N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B8717038
M. Wt: 349.23 g/mol
InChI Key: BOEKTPAXTXIWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097759B2

Procedure details

2-Aminophenol (120 mg, 1.1 mmol) was dissolved in dichloromethane (5 mL). A solution of 3,5-bis(trifluoromethyl)benzoyl chloride (300 mg, 1.1 mmol) in dichloromethane (3 mL) and pyridine (0.5 mL) was added dropwise under ice cooling and argon atmosphere, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into 2 N hydrochloric acid and extracted with ethyl acetate. After the ethyl acetate layer was washed with water and brine one after another, dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure. The obtained residue was dissolved in ethanol (5 mL), added dropwise 2 N sodium hydroxide (0.1 mL, 0.2 mmol), and stirred at room temperature for 30 minutes. The reaction mixture was poured into 2 N hydrochloric acid and extracted with ethyl acetate. After the ethyl acetate layer was washed with water and brine one after another, dried over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (288 mg, 73.6%) as a light pink crystal.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
73.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[F:9][C:10]([F:25])([F:24])[C:11]1[CH:12]=[C:13]([CH:17]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:19]=1)[C:14](Cl)=[O:15].Cl.[OH-].[Na+]>ClCCl.N1C=CC=CC=1>[F:9][C:10]([F:24])([F:25])[C:11]1[CH:12]=[C:13]([CH:17]=[C:18]([C:20]([F:23])([F:21])[F:22])[CH:19]=1)[C:14]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
argon atmosphere, and the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with water and brine one after another,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in ethanol (5 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with water and brine one after another,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)NC2=C(C=CC=C2)O)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 288 mg
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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